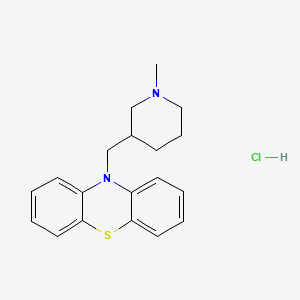

Mepazine hydrochloride

描述

. 它曾用作神经阻滞药或主要镇静剂。 甲哌嗪 (盐酸盐) 作为镇静剂而不是催眠药或抑制剂,其潜在治疗作用已被研究,特别是在精神科实践中 .

准备方法

甲哌嗪 (盐酸盐) 的合成涉及吩噻嗪与 1-甲基哌啶在特定条件下的反应。 该反应通常需要乙醇等溶剂和盐酸等催化剂来促进盐酸盐的形成 . 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件优化以确保高产率和纯度。

化学反应分析

Oxidation Reactions with Molybdoarsenic Acid

Mepazine hydrochloride undergoes oxidation when reacted with molybdoarsenic acid (H₃[As(Mo₃O₁₀)₄]), forming a stable radical cation complex. This reaction is characterized by:

-

Mechanism : Molybdoarsenic acid oxidizes the phenothiazine nucleus to generate a radical cation, which subsequently forms a colored complex with the unreacted reagent .

-

Conditions : Optimal at pH 1.2 (range: 0.9–1.7) and room temperature (27°C) .

-

Spectroscopic Evidence :

Table 1: Reaction Parameters for Phenothiazines with Molybdoarsenic Acid

| Compound | λₘₐₓ (nm) | Linear Range (ppm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Stability (min) |

|---|---|---|---|---|

| This compound | 580 | 2–20 | 2.3 × 10⁴ | 30 |

| Promethazine | 560 | 2–25 | 2.5 × 10⁴ | 25 |

| Chlorpromazine | 570 | 3–24 | 2.1 × 10⁴ | 60 |

Structural Influence on Reactivity

The phenothiazine scaffold and substituents dictate reactivity:

-

Phenothiazine Core : The sulfur atom participates in redox reactions, while the aromatic system stabilizes radical intermediates .

-

Side-Chain Nitrogen : The protonated N-methylpiperidinyl group facilitates electrostatic interactions with negatively charged reagents (e.g., molybdoarsenic acid) .

Hydrolysis and Stability

While explicit hydrolysis data for this compound is limited, phenothiazines generally undergo:

-

Acidic Hydrolysis : Cleavage of the side-chain under strong acidic conditions.

-

Photodegradation : Susceptibility to light-induced decomposition due to the conjugated π-system .

Comparative Reactivity with Other Phenothiazines

Mepazine’s reactivity aligns with other phenothiazines but differs in specificity:

Table 2: Reactivity Comparison of Phenothiazine Derivatives

| Compound | Primary Reactivity | Key Functional Groups |

|---|---|---|

| This compound | Radical cation formation | N-methylpiperidinyl, sulfur |

| Chlorpromazine | Sulfoxide formation | Chlorine substituent |

| Promethazine | Side-chain oxidation | Dimethylaminoethyl group |

科学研究应用

Introduction to Mepazine Hydrochloride

This compound, a member of the phenothiazine class of compounds, has been primarily recognized for its historical use as an antipsychotic medication. However, recent research has revealed a range of novel applications, particularly in the fields of immunology and oncology. This article explores the scientific research applications of this compound, focusing on its role as a MALT1 inhibitor and its potential therapeutic benefits in various disease models.

Autoimmune Diseases

Recent studies have highlighted the potential of mepazine in treating autoimmune conditions. For instance, it has been shown to inhibit osteoclastogenesis—an essential process in bone resorption linked to diseases like rheumatoid arthritis—via a MALT1-independent mechanism. In vitro experiments demonstrated that mepazine effectively prevents RANKL-induced osteoclast differentiation, suggesting therapeutic implications for managing bone-related autoimmune disorders .

Cancer Therapy

Mepazine has gained attention for its antitumor properties, particularly in the context of diffuse large B-cell lymphoma (DLBCL). Research indicates that mepazine can induce apoptosis in ABC-DLBCL cells while enhancing the efficacy of immune checkpoint therapies, such as anti-PD-1 treatments. The compound's ability to synergize with these therapies suggests a promising avenue for improving cancer treatment outcomes .

Immunomodulation

The immunomodulatory effects of mepazine extend beyond cancer therapy. Studies have reported that mepazine treatment can reprogram regulatory T cells (Tregs) and enhance their fragility, which may be beneficial in manipulating immune responses against tumors . This property positions mepazine as a potential candidate for developing combination therapies aimed at enhancing anti-tumor immunity.

Case Study 1: Osteoclastogenesis Inhibition

In an experimental model using bone marrow cells (BMCs), researchers treated cells with mepazine alongside RANKL and M-CSF. The results indicated complete inhibition of osteoclast differentiation at specific concentrations, reinforcing the compound's role as a therapeutic agent against conditions characterized by excessive bone resorption .

Case Study 2: Antitumor Efficacy

In murine models of cancer, (S)-mepazine was tested for its antitumor effects. The results demonstrated significant tumor growth reduction when used alone and even greater efficacy when combined with anti-PD-1 therapy. This highlights the potential for mepazine to be integrated into broader treatment regimens for solid tumors .

Comparative Data Table

作用机制

Mepazine (hydrochloride) exerts its effects primarily through its interaction with the MALT1 protease. It inhibits the proteolytic activity of MALT1, which plays a crucial role in innate and adaptive immunity . By inhibiting MALT1, Mepazine can modulate various cellular pathways, leading to effects such as enhanced apoptosis and reduced cell viability in certain cancer cell lines .

相似化合物的比较

甲哌嗪 (盐酸盐) 在结构上与其他吩噻嗪衍生物有关,例如氯丙嗪和异丙嗪 . 与这些化合物相比,甲哌嗪的副作用谱不同,由于其强大的副交感神经阻断作用和抗胆碱作用,其镇静作用更小,发生锥体外系症状的风险也更低 . 其他类似的化合物包括:

氯丙嗪: 用作抗精神病药物。

异丙嗪: 用作抗组胺药和止吐药。

奋乃静: 另一种具有不同副作用谱的抗精神病药.

生物活性

Mepazine hydrochloride is a phenothiazine derivative with significant biological activity, particularly as a selective inhibitor of the MALT1 protease. This compound has been explored for its potential therapeutic applications in various cancers and immune-related conditions. This article discusses the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound acts primarily as a MALT1 protease inhibitor , which is crucial in various signaling pathways involved in immune responses and tumorigenesis. The compound has demonstrated potent inhibitory effects on MALT1 with IC50 values of 0.83 μM for full-length GSTMALT1 and 0.42 μM for the GSTMALT1 325-760 segment .

Inhibition of Tumor Growth

Recent studies have highlighted mepazine's ability to inhibit tumor growth in various cancer models. For instance, it has shown significant antitumor effects when used alone or in combination with immune checkpoint therapies such as anti-PD-1 . In murine models, mepazine treatment resulted in reduced tumor growth and enhanced fragility of regulatory T cells (Tregs), indicating its potential to modulate the immune microenvironment favorably .

Table 1: Summary of Preclinical Findings on this compound

These findings suggest that this compound not only inhibits MALT1 but also engages alternative pathways that contribute to its biological effects.

Clinical Implications

In clinical settings, mepazine has been evaluated for its efficacy in treating chronic psychiatric conditions. A study indicated that approximately 50% of chronic patients treated with mepazine showed varying degrees of improvement . However, its primary focus has shifted towards oncology due to its immunomodulatory properties.

Case Studies

Case Study 1: Antitumor Effects in Lymphoma

A study involving ABC-DLBCL (activated B-cell-like diffuse large B-cell lymphoma) cells demonstrated that treatment with mepazine led to enhanced apoptosis and decreased cell viability at concentrations as low as 10 μM. The study reported at least a 75% reduction in MALT1 activity across all tested ABC-DLBCL cell lines .

Case Study 2: Osteoclast Differentiation

In vitro experiments showed that mepazine effectively inhibited RANK-induced osteoclastogenesis. This effect was observed even in the absence of MALT1, suggesting that mepazine may utilize different pathways to exert its anti-osteoclastogenic effects .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of Mepazine hydrochloride in targeting MALT1, and how does this relate to its anticancer activity?

this compound selectively inhibits the protease activity of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), a key mediator of NF-κB signaling in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and pancreatic cancer. It achieves this by binding to the catalytic site, with reported IC50 values of 0.83 µM for full-length GSTMALT1 and 0.42 µM for the truncated GSTMALT1 (aa 325-760) construct. This inhibition disrupts downstream NF-κB activation, leading to apoptosis and reduced tumor growth in preclinical models .

Methodological Consideration : Validate MALT1 inhibition using orthogonal assays (e.g., cleavage of MALT1 substrates like HOIL-1 or RelB) alongside NF-κB luciferase reporter assays to confirm functional blockade. Include controls such as MALT1-deficient cell lines or other inhibitors (e.g., MI-2) for specificity validation .

Q. What experimental protocols are recommended for determining the IC50 of this compound in enzymatic assays?

- Step 1 : Prepare recombinant MALT1 constructs (full-length or truncated) and optimize enzymatic activity using fluorogenic substrates (e.g., Ac-LRSR-AMC).

- Step 2 : Perform dose-response experiments with this compound (0.1–10 µM range) and measure residual protease activity.

- Step 3 : Normalize data to vehicle controls and fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC50.

- Critical Controls : Include a reference inhibitor (e.g., MI-2, IC50 = 5.84 µM) and assess compound stability under assay conditions .

Reproducibility Tip : Report technical replicates (≥3) and biological repeats (≥2) in line with guidelines for enzymatic assays .

Q. How should researchers handle safety concerns associated with this compound given its withdrawn status in clinical use?

this compound was withdrawn from the market due to safety risks, emphasizing the need for stringent laboratory handling:

- Safety Protocols : Follow OSHA HCS guidelines: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact.

- Waste Disposal : Collect spills with absorbent material and dispose as hazardous waste under local regulations.

- Ethical Compliance : Justify use in animal studies via institutional review, focusing on dose optimization to minimize toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different MALT1 constructs?

Variations in IC50 values (e.g., full-length vs. truncated MALT1) may arise from structural differences in recombinant proteins or assay conditions. To address this:

- Assay Optimization : Compare activity of both constructs under identical buffer/pH conditions.

- Orthogonal Validation : Use cellular models (e.g., ABC-DLBCL cell lines) to measure inhibition of endogenous MALT1 activity via Western blot for cleaved substrates (e.g., RelB).

- Structural Analysis : Perform molecular docking studies to assess binding affinity differences between constructs .

Q. What are the challenges in translating this compound’s in vitro efficacy to in vivo pancreatic cancer models, and how can they be mitigated?

Challenges include poor pharmacokinetics (PK), tumor microenvironment (TME) interactions, and off-target effects.

- PK Optimization : Use formulations like nanoparticle encapsulation to enhance bioavailability. Monitor plasma/tissue concentrations via LC-MS.

- TME Modulation : Combine with agents targeting stroma (e.g., FAP inhibitors) to improve drug penetration.

- Toxicity Monitoring : Track weight loss, organ histopathology, and cytokine profiles in xenograft models .

Q. How should researchers design experiments to investigate this compound’s role in modulating immune responses alongside direct antitumor effects?

- Immune Profiling : Use syngeneic tumor models to assess changes in tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8+/CD4+ T cells, Tregs).

- Cytokine Analysis : Quantify NF-κB-dependent cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.

- Combination Therapy : Test synergy with immune checkpoint inhibitors (e.g., anti-PD-1) to evaluate enhanced antitumor immunity .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing contradictory results in this compound’s pro-apoptotic vs. cytostatic effects?

- Dose-Dependent Analysis : Use ANOVA with post-hoc tests to compare apoptosis (e.g., Annexin V/PI staining) vs. cell cycle arrest (e.g., BrdU assay) across concentrations.

- Pathway Enrichment : Perform RNA-seq to identify differentially expressed genes in apoptosis (e.g., BAX, CASP3) vs. survival pathways (e.g., BCL-2).

- Meta-Analysis : Compare findings with published datasets (e.g., GEO) to contextualize results .

Q. How can researchers ensure reproducibility when reporting this compound’s effects on RANK-induced osteoclastogenesis?

- Standardized Differentiation : Use primary bone marrow-derived macrophages (BMMs) with consistent RANKL/M-CSF concentrations.

- Quantitative Metrics : Report TRAP+ multinucleated cells per well (≥3 replicates) and resorption pit area in calcium phosphate assays.

- Cross-Validation : Confirm results with alternative osteoclast inhibitors (e.g., zoledronate) .

属性

IUPAC Name |

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFKYRNUBRPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-89-9 (Parent) | |

| Record name | Mepazine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

346.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2975-36-2 | |

| Record name | 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2975-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepazine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepazine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIW15Q5R21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。